

In-depth Technical Guide: SJF-8240 for Targeted Protein Degradation

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For Researchers, Scientists, and Drug Development Professionals

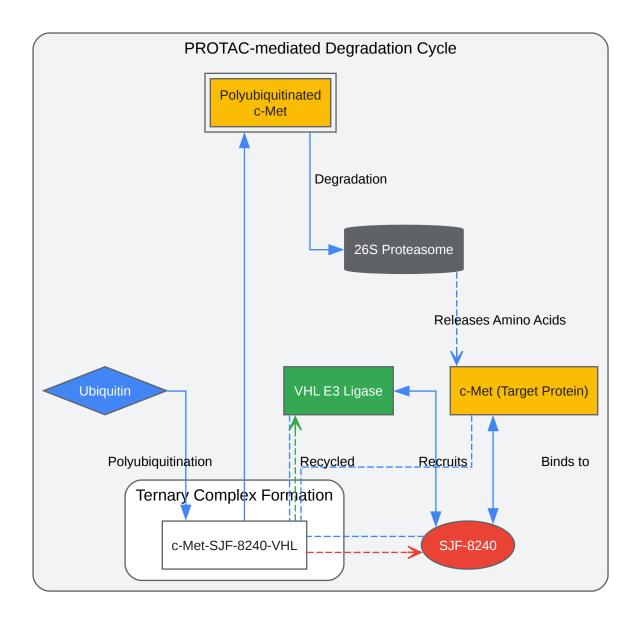
Executive Summary

SJF-8240 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the c-Met receptor tyrosine kinase. As a key driver in various malignancies, c-Met represents a critical therapeutic target. **SJF-8240** offers a novel therapeutic modality by hijacking the cell's natural protein disposal machinery to eliminate c-Met, thereby providing a more sustained and potentially more effective anti-cancer strategy compared to traditional small-molecule inhibition. This document provides a comprehensive technical overview of **SJF-8240**, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualization of the relevant biological pathways.

Mechanism of Action

SJF-8240 is a chimeric molecule that consists of three key components: a high-affinity ligand for the c-Met kinase, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both c-Met and VHL, **SJF-8240** facilitates the formation of a ternary complex.[2][3] This proximity induces the VHL E3 ligase to polyubiquitinate c-Met, marking it for recognition and subsequent degradation by the 26S proteasome.[2][3] This catalytic process allows a single molecule of **SJF-8240** to induce the degradation of multiple c-Met protein molecules, leading to a profound and durable reduction in total c-Met levels.





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Figure 1: Mechanism of SJF-8240-mediated c-Met degradation.

Quantitative Performance Data

The efficacy of **SJF-8240** has been evaluated in various cancer cell lines, demonstrating potent and specific degradation of c-Met and subsequent inhibition of cancer cell proliferation.

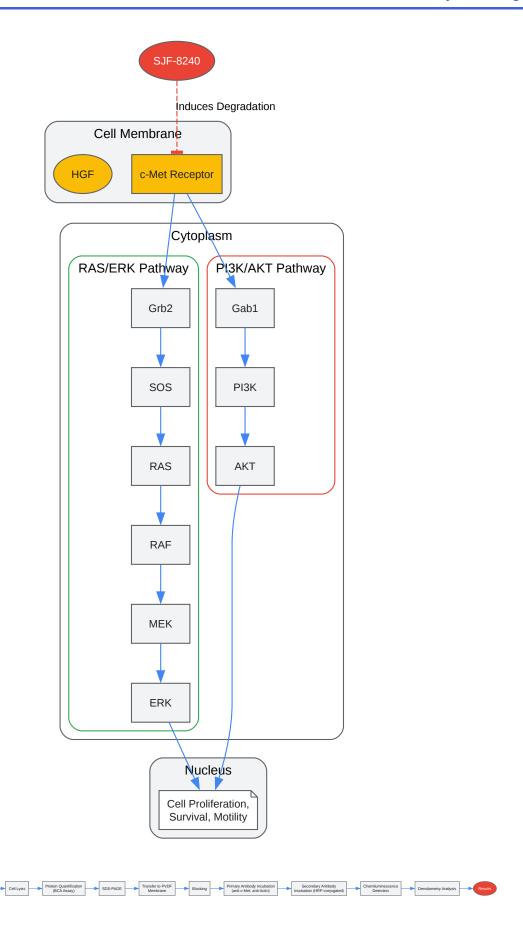


Parameter	Cell Line	Value	Description	Reference(s)
IC50	GTL16 (Gastric Carcinoma)	66.7 nM	Half-maximal inhibitory concentration for cell proliferation.	[4]
DC50	METex14Δ-GFP (HEK293)	2614 ± 115 nM	Half-maximal degradation concentration for exon 14-deleted c-Met.	[5]
Dmax	A549 (Lung Carcinoma)	~45% (Immunoblot)	Maximal degradation of wild-type c-Met.	[6]
Dmax	A549 (Lung Carcinoma)	~62% (Flow Cytometry)	Maximal degradation of wild-type c-Met.	[6]
Dmax	Hs746T (Gastric Carcinoma)	~60% (Flow Cytometry)	Maximal degradation of exon 14-deleted c-Met.	[6]

Signaling Pathways

c-Met is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and motility. The primary pathways affected by c-Met signaling include the RAS/ERK and PI3K/AKT pathways. By degrading c-Met, **SJF-8240** effectively abrogates the activation of these oncogenic signaling networks.







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